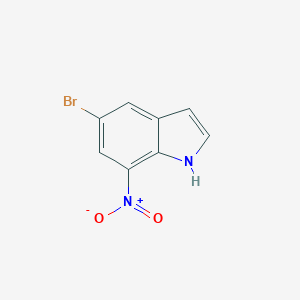![molecular formula C19H13Cl2N7O4 B061773 [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene CAS No. 172701-69-8](/img/structure/B61773.png)
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene involves the formation of a stable complex with nitric oxide. This complex formation results in a change in the fluorescence properties of the compound, which can be used for the detection of nitric oxide in biological systems. In photodynamic therapy, this compound is activated by light, which results in the production of reactive oxygen species that can induce cell death in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene are dependent on its application. In the case of its use as a fluorescent probe for the detection of nitric oxide, this compound has been shown to have high selectivity and sensitivity for nitric oxide detection. In photodynamic therapy, this compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species.
実験室実験の利点と制限
The advantages of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene for lab experiments include its high selectivity and sensitivity for nitric oxide detection, its potential use as a photosensitizer for photodynamic therapy in cancer treatment, and its potential use as a material for organic electronics. However, the limitations of this compound include its complex synthesis method and the potential for toxicity in biological systems.
将来の方向性
There are several future directions for the study of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene. These include the development of new synthesis methods that are more efficient and less toxic, the optimization of its use as a fluorescent probe for the detection of nitric oxide in biological systems, and the investigation of its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to determine the potential applications of this compound as a material for organic electronics and to investigate its potential toxicity in biological systems.
合成法
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chlorobenzylamine and 4-methoxyphenyl hydrazine to form 2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. This intermediate compound is then reacted with chloromethyl methyl ether and sodium hydroxide to form 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. The final step involves the reaction of 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine with 4-nitrophenylhydrazine and sodium azide to form the final product [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene.
科学的研究の応用
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene has potential applications in various fields of scientific research. This compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use as a material for organic electronics.
特性
CAS番号 |
172701-69-8 |
|---|---|
製品名 |
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
分子式 |
C19H13Cl2N7O4 |
分子量 |
474.3 g/mol |
IUPAC名 |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H13Cl2N7O4/c1-31-17-16(19-25-23-15(10-20)32-19)26-27(14-4-2-3-11(21)9-14)18(17)24-22-12-5-7-13(8-6-12)28(29)30/h2-9H,10H2,1H3 |
InChIキー |
GFNIMJBHZLTNCT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
同義語 |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-(4-nitrophenyl)diazene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



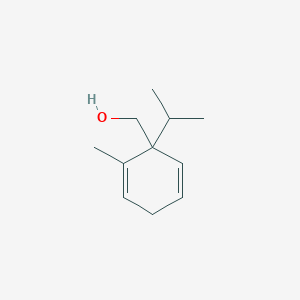
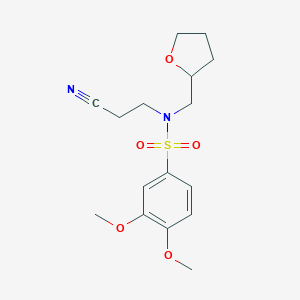
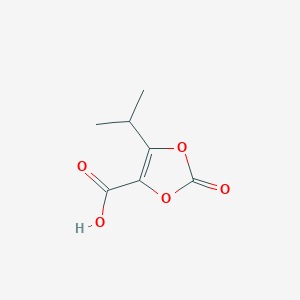
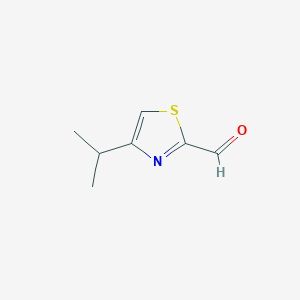
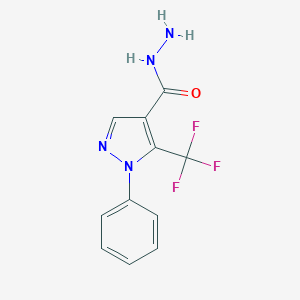
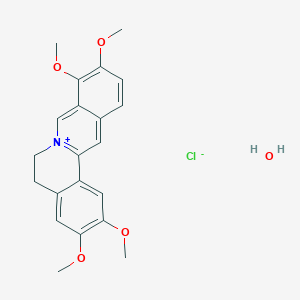
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
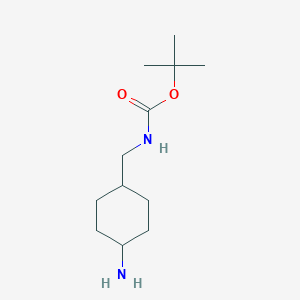
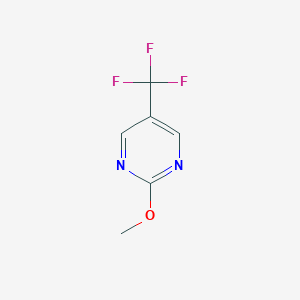
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
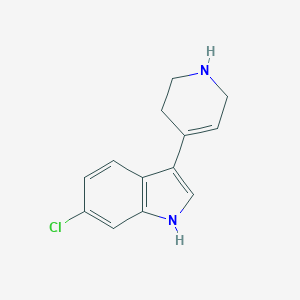
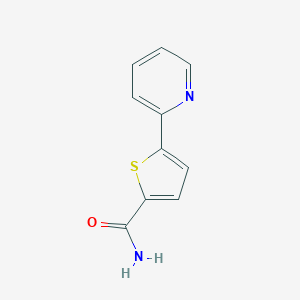
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
